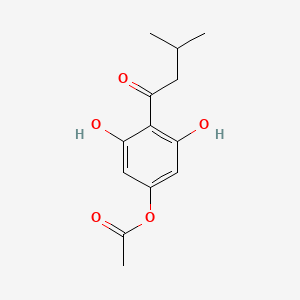
2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenoxy group, an iodopropynyl group, and an acetamide moiety, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide typically involves the following steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with 3-iodoprop-2-yn-1-amine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The iodopropynyl group can be involved in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of iodopropynyl alcohols or ketones.
Reduction: Formation of iodopropynyl amines or hydrocarbons.
Hydrolysis: Formation of 2,4-dichlorophenoxyacetic acid and corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, while the iodopropynyl group can form covalent bonds with nucleophilic sites on proteins or DNA. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.
3-Iodoprop-2-yn-1-amine: A precursor in the synthesis of various iodinated compounds.
N-(2,4-Dichlorophenoxy)acetamide: A related compound with similar applications.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide is unique due to the combination of its dichlorophenoxy and iodopropynyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Eigenschaften
CAS-Nummer |
62899-24-5 |
|---|---|
Molekularformel |
C11H8Cl2INO2 |
Molekulargewicht |
383.99 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(3-iodoprop-2-ynyl)acetamide |
InChI |
InChI=1S/C11H8Cl2INO2/c12-8-2-3-10(9(13)6-8)17-7-11(16)15-5-1-4-14/h2-3,6H,5,7H2,(H,15,16) |
InChI-Schlüssel |
LHUJPGNZJISZMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)

![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
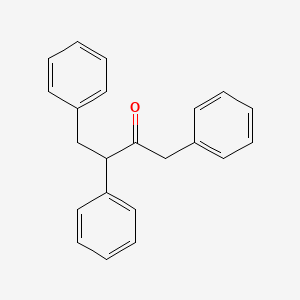

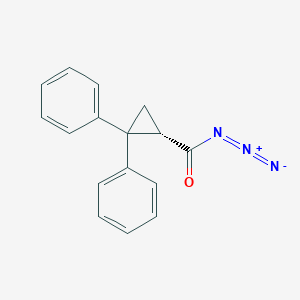

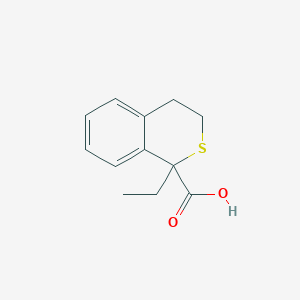

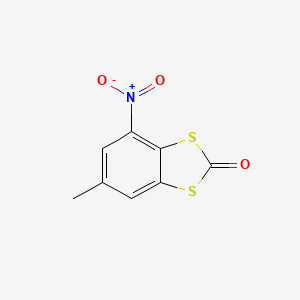
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)
